molecular formula C17H13ClN4 B13441060 8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 1286073-82-2

8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Cat. No.: B13441060
CAS No.: 1286073-82-2
M. Wt: 313.8 g/mol
InChI Key: VREFGVBLTWBCJP-NJFDCKJNSA-N
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Description

8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a member of the triazolobenzodiazepine class of compounds. This compound is structurally related to alprazolam, a well-known anxiolytic agent. The presence of deuterium atoms in its structure makes it a deuterated analog, which can have implications for its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-5-chlorobenzophenone.

    Formation of Triazole Ring: The triazole ring is formed by reacting the starting material with hydrazine derivatives.

    Cyclization: The intermediate undergoes cyclization to form the benzodiazepine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. Solvent-free conditions and mild reaction temperatures are often preferred to minimize side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce reduced analogs .

Scientific Research Applications

8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves its interaction with the GABA_A receptor. This compound enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    Alprazolam: A non-deuterated analog with similar anxiolytic properties.

    Diazepam: Another benzodiazepine with a different substitution pattern.

    Clonazepam: A benzodiazepine with a nitro group instead of a chloro group.

Uniqueness

The presence of deuterium atoms in 8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can lead to differences in its metabolic stability and pharmacokinetics compared to its non-deuterated counterparts. This can result in a longer duration of action and potentially reduced side effects .

Properties

CAS No.

1286073-82-2

Molecular Formula

C17H13ClN4

Molecular Weight

313.8 g/mol

IUPAC Name

8-chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3,10D2

InChI Key

VREFGVBLTWBCJP-NJFDCKJNSA-N

Isomeric SMILES

[2H]C1(C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4

Origin of Product

United States

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